molecular formula C8H5N3 B12976033 3,5-Pyridinedicarbonitrile, 2-methyl-

3,5-Pyridinedicarbonitrile, 2-methyl-

Cat. No.: B12976033
M. Wt: 143.15 g/mol
InChI Key: RGGSYTZSBWEXCW-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarbonitrile, 2-methyl- is a heterocyclic organic compound with the molecular formula C8H4N2. It is characterized by a pyridine ring substituted with two cyano groups at the 3 and 5 positions and a methyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarbonitrile, 2-methyl- typically involves the reaction of 2-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano groups are introduced at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of 3,5-Pyridinedicarbonitrile, 2-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonitrile, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Pyridinedicarbonitrile, 2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-methyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other substrates, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: Lacks the methyl group at the 2 position.

    2-Pyridinecarbonitrile: Has a cyano group at the 2 position instead of the 3 and 5 positions.

    4-Pyridinecarbonitrile: Has a cyano group at the 4 position

Uniqueness

3,5-Pyridinedicarbonitrile, 2-methyl- is unique due to the presence of both cyano groups and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-methylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3

InChI Key

RGGSYTZSBWEXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C#N

Origin of Product

United States

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